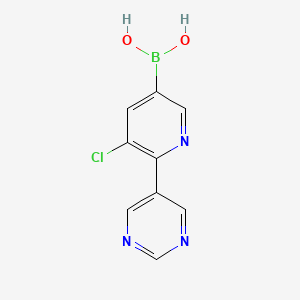
4-((1R)-(Phenanthren-9-yloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1R)-(Phenanthren-9-yloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol is a complex organic compound that features a quinoline core, a phenanthrene moiety, and a quinuclidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1R)-(Phenanthren-9-yloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Phenanthrene Moiety: This step often involves a Friedel-Crafts alkylation reaction, where phenanthrene is alkylated with a suitable electrophile.
Attachment of the Quinuclidine Structure: The quinuclidine moiety can be introduced via a nucleophilic substitution reaction, where a quinuclidine derivative reacts with a halogenated intermediate.
Final Coupling and Functionalization: The final step involves coupling the intermediates and functionalizing the compound to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-((1R)-(Phenanthren-9-yloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
4-((1R)-(Phenanthren-9-yloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-((1R)-(Phenanthren-9-yloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as 4-hydroxyquinoline and 2-quinolone share a similar quinoline core.
Phenanthrene Derivatives: Compounds like phenanthrene-9-carboxylic acid share the phenanthrene moiety.
Quinuclidine Derivatives: Compounds such as quinuclidine-3-carboxylic acid share the quinuclidine structure.
Uniqueness
4-((1R)-(Phenanthren-9-yloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol is unique due to the combination of its three distinct structural components. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
Molecular Formula |
C33H30N2O2 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-phenanthren-9-yloxymethyl]quinolin-6-ol |
InChI |
InChI=1S/C33H30N2O2/c1-2-21-20-35-16-14-22(21)17-31(35)33(28-13-15-34-30-12-11-24(36)19-29(28)30)37-32-18-23-7-3-4-8-25(23)26-9-5-6-10-27(26)32/h2-13,15,18-19,21-22,31,33,36H,1,14,16-17,20H2/t21-,22-,31-,33+/m0/s1 |
InChI Key |
LXTIDZQXGAZSHW-MPRHVNSMSA-N |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)O)OC5=CC6=CC=CC=C6C7=CC=CC=C75 |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)OC5=CC6=CC=CC=C6C7=CC=CC=C75 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



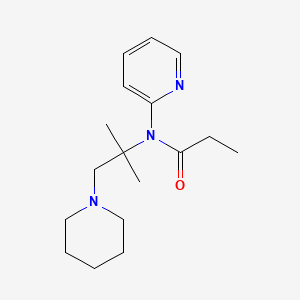
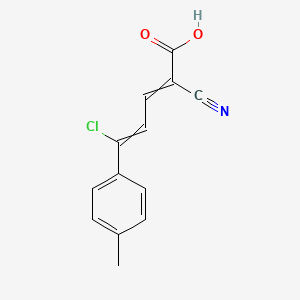
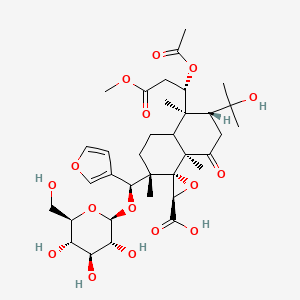
![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)
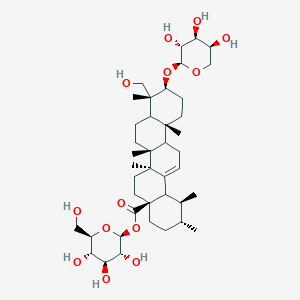
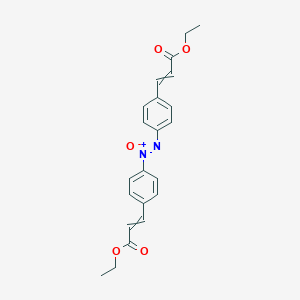

![methyl (2S)-3-(but-3-en-1-yloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14079172.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid](/img/structure/B14079178.png)

![7-Methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079183.png)
